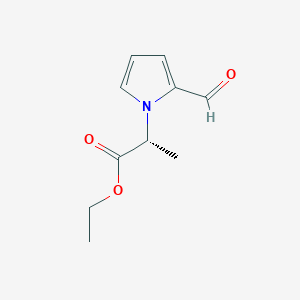

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid+ethanol→(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate+water

Industrial Production Methods

Industrial production methods for ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: ®-Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.

Reduction: ®-Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.

Substitution: ®-Ethyl 2-(2-bromo-1H-pyrrol-1-yl)propanoate.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate":

General Information

- This compound This compound has a CAS No. of 1212089-49-0 and a molecular weight of 195.22. Its molecular formula is C10H13NO3 .

Related Compounds and their Applications

- 3-(1h-pyrrol-1-yl)propanoate: Sigma-Aldrich references research on the design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors .

- Derivatives as Enzyme Inhibitors: Research has focused on developing novel 11β-HSD1 inhibitors for type 2 diabetes. Replacing a thiophene ring with pyrrole in certain compounds moderately decreased inhibitory activity against human 11β-HSD1 but improved mouse liver microsomal (MLM) stability .

- Pyrrole Derivatives in Drug Discovery: Pyrrole-fused piperazin-2-ones are promising structural units for drug discovery, found in biologically active natural products and drugs with opiate, antiviral, anticancer, and anti-diabetes activities, as well as treatment effects for immunological disorders and non-Hodgkin's lymphoma .

- Synthesis of Pyrrole-Fused Alkaloid Compounds: Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate can be used in the synthesis of diverse pyrrole-fused alkaloid compounds. For example, reductive amination of pyrralines with benzylamine prepares a pyrrole-fused piperazin-2-one scaffold .

- Cosmetics: Polymers, including those associated with natural polymers, can be used in cosmetics to modify release profiles and reduce evaporation risks. They can also be found in make-up, skin, and hair care products .

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

- (S)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

- Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

- ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

Uniqueness

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The ethyl ester group also provides distinct physicochemical properties compared to its methyl ester and free acid counterparts.

This compound’s unique combination of structural features makes it a valuable tool in various scientific research and industrial applications.

Biological Activity

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with a formyl group and an ethyl ester, giving it a molecular formula of C10H13NO3 and a molecular weight of approximately 167.16 g/mol. The presence of a chiral center in its structure may influence its reactivity and biological interactions, making it a candidate for pharmacological exploration.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.

- Antiproliferative Effects : Studies suggest that it may inhibit the proliferation of cancer cells, indicating potential use in oncology.

- Hepatoprotective Effects : Preliminary findings indicate that this compound may protect liver cells from damage due to toxins or oxidative stress.

- Immunostimulatory Properties : There is evidence that it can enhance immune responses, potentially benefiting conditions where immune function is compromised.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. This interaction suggests that the compound may act as an enzyme inhibitor or activator depending on the target.

- Receptor Binding : The electron-rich nature of the pyrrole ring allows for π–π interactions with aromatic residues in proteins, influencing receptor function and signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : Initial reactions often involve the condensation of suitable precursors under acidic conditions.

- Introduction of the Formyl Group : This step may employ reagents such as paraformaldehyde or similar aldehydes to achieve the desired functionalization.

- Esterification : The final step involves reacting the resulting acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer). The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic profile .

- Anti-inflammatory Effects : Experimental models have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

- Mechanistic Studies : Molecular docking studies have provided insights into how this compound interacts with specific protein targets, revealing its binding affinities and potential inhibitory effects on key enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C10H13NO3 | Antioxidant, Antiproliferative |

| (R)-Ethyl 3-(pyrrole)acrylate | C11H13NO3 | Anticancer properties |

| (R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid | C10H11NO3 | Lack of ethyl ester group affects solubility |

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl (2R)-2-(2-formylpyrrol-1-yl)propanoate |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m1/s1 |

InChI Key |

CTNICYZNJBUCOQ-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C)N1C=CC=C1C=O |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC=C1C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.